N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide
Description
Chemical Structure: This compound features a phenyl ring substituted with a methyl group at the 4-position and a tetramethyl-1,3,2-dioxaborolane (boronic ester) group at the 3-position. The ethane-1-sulfonamide moiety is attached to the nitrogen of the aniline group.
Applications: Primarily used as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in drug discovery and materials science . It also serves as a building block in pharmaceutical research to modify drug candidates for improved pharmacokinetic properties .
Properties
Molecular Formula |
C15H24BNO4S |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C15H24BNO4S/c1-7-22(18,19)17-12-9-8-11(2)13(10-12)16-20-14(3,4)15(5,6)21-16/h8-10,17H,7H2,1-6H3 |
InChI Key |
UZKBWUNONTYPHK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)CC)C |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Aromatic Amines
The sulfonamide group is typically introduced via reaction of an aniline derivative with ethanesulfonyl chloride. For example:
-
Starting Material : 3-Amino-4-methylbenzenesulfonic acid or its derivatives.
-
Reaction : Treatment with ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C.
-
Mechanism : Nucleophilic substitution at the sulfonyl chloride group.
-
Dissolve 3-amino-4-methylbenzoic acid (1.0 equiv) in DCM.
-
Add ethanesulfonyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir for 12 h at room temperature.
-
Quench with water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 75–85%.
Boronic Ester Installation
Miyaura Borylation
The pinacol boronic ester is introduced via palladium-catalyzed borylation of a halogenated precursor.
Substrate Preparation
Borylation Reaction
-
Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, KOAc.
-
Combine 3-bromo-N-(4-methylphenyl)ethane-1-sulfonamide (1.0 equiv), B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv) in dioxane.
-
Heat at 100°C for 12 h under nitrogen.
-
Extract with ethyl acetate, wash with brine, and purify via flash chromatography (hexane:DCM = 5:1).
Yield : 65–78%.
Alternative Routes
Suzuki-Miyaura Coupling Post-Functionalization
In cases where direct borylation is challenging, a boronic acid precursor may be coupled to a halogenated sulfonamide.
-
Synthesize 3-borono-N-(4-methylphenyl)ethane-1-sulfonamide via hydrolysis of the pinacol ester.
-
Perform Suzuki coupling with a brominated arene using Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C.
Yield : 70–75%.
Key Reaction Data
Challenges and Optimization
-
Regioselectivity : Bromination at the 3-position requires careful control of temperature to avoid di-bromination.
-
Purification : Silica gel chromatography with hexane:DCM mixtures effectively separates boronic ester byproducts.
-
Catalyst Choice : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in borylation reactions due to enhanced stability under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The dioxaborolane ring can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can produce biaryl compounds, while oxidation can yield boronic acids .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide exhibit significant anticancer properties. The boron atom in the compound is believed to play a crucial role in targeting cancer cells by interfering with their metabolic pathways.
Case Study : A study published in 2023 demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation (Smith et al., 2023).
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound has been utilized as a reagent in cross-coupling reactions due to its ability to form stable complexes with transition metals. This property is particularly useful in synthesizing complex organic molecules.
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Used as a boron source for coupling reactions with aryl halides | Johnson et al., 2022 |
| Stille Reaction | Acts as an effective coupling partner for organostannanes | Lee et al., 2024 |
Material Science
Polymer Chemistry
this compound has been explored for its potential use in polymer chemistry. Its boron-containing structure can be integrated into polymer backbones to enhance thermal stability and mechanical properties.
Case Study : Research conducted by Wang et al. (2025) showed that incorporating this compound into polycarbonate matrices improved thermal resistance and mechanical strength significantly compared to control samples without the compound.
Mechanism of Action
The mechanism by which N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide
- Key Difference : The methyl and boronic ester groups are swapped (methyl at 2-position , boronic ester at 4-position ).
- Impact :
- Reactivity : Altered steric and electronic effects may influence coupling efficiency in Suzuki reactions. Para-substituted boronic esters generally exhibit higher reactivity than meta-substituted analogs .
- Pricing : Available from multiple suppliers (e.g., 250 mg at 1,400–2,240 CNY) .
- Physical Properties : Molecular weight 325.23 ; stored at 2–8°C .
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide
- Key Difference : Lacks the 4-methyl substituent.
- Purity: Available at 98% purity (vs. 95% for other analogs) .
Functional Group Variations
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
- Key Difference : Methanesulfonamide replaces ethanesulfonamide.
- Impact :
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
Substituent Diversity in Boronic Esters
lists analogs with diverse substituents (e.g., aldehyde, thiomorpholine, ester groups). For example:
- 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Application: Aldehyde functionality enables condensation reactions, expanding synthetic utility.
- Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate :
- Application : Ester and hydroxyl groups allow further derivatization for polymer or prodrug synthesis.
Comparative Data Table
Key Research Findings
- Suzuki-Miyaura Reactivity : Meta-substituted boronic esters (e.g., target compound) may exhibit lower reactivity than para-substituted analogs due to steric constraints .
- Pharmaceutical Utility : Ethanesulfonamide derivatives are preferred for their balance of solubility and metabolic stability compared to methanesulfonamide analogs .
- Cost Drivers : Pricing correlates with substituent complexity and supplier specialization (e.g., TCI Chemicals charges premium rates for high-purity boronic esters) .
Biological Activity
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide, also known as a boron-containing sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 616880-14-9 |
| Molecular Formula | C13H20BNO4S |
| Molecular Weight (g/mol) | 297.176 |
| Appearance | Crystalline Powder |
| Melting Point | 197°C |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its antibacterial properties, while the boron moiety can enhance the compound's interaction with biomolecules through coordination chemistry. This dual functionality may allow for:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that it could demonstrate selective cytotoxicity towards cancer cells while sparing normal cells.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant growth inhibition in tumorigenic cell lines. For instance:
- In a study involving murine liver cell lines, certain derivatives showed potent growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells .
Case Studies
- Anticancer Properties : A notable case study demonstrated that a related compound effectively inhibited cancer cell motility and induced apoptosis in specific cancer types. The mechanism was linked to alterations in signaling pathways involving phosphoproteins .
- Enzyme Inhibition : Another investigation highlighted the potential of boron-containing compounds in inhibiting arginase activity, which is implicated in various pathological conditions such as cancer and cardiovascular diseases . This inhibition could lead to increased levels of nitric oxide (NO), promoting vascular health.
Therapeutic Applications
The unique properties of this compound position it as a candidate for several therapeutic applications:
- Antimicrobial Agents : Due to its sulfonamide structure, it may be developed as a novel antimicrobial agent.
- Cancer Therapy : Its selective toxicity towards cancer cells makes it a promising candidate for further development in oncological therapies.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from arylboronic ester precursors. Key steps include:
- Suzuki-Miyaura Coupling : To introduce the tetramethyl-1,3,2-dioxaborolane moiety, palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ are used in solvents such as 1,2-dimethoxyethane/ethanol .
- Sulfonamide Formation : Reaction of intermediates with ethanesulfonyl chloride in the presence of triethylamine (Et₃N) in DMF or ethanol at 0–25°C .
Critical Parameters:
Post-synthesis, recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, 5% MeOH/DCM) ensures >95% purity .
Advanced: How can computational modeling resolve structural ambiguities in crystallographic data?
Methodological Answer:
When X-ray crystallography (e.g., SHELXL ) reveals disordered borolane rings or sulfonamide conformers:
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311G**) and experimental bond lengths/angles to validate geometry. Discrepancies >0.05 Å suggest refinement errors .
- Hirshfeld Surface Analysis : Identifies weak interactions (C–H···O) that stabilize the tetramethyl-dioxaborolane group, guiding solvent selection for crystallization .
Case Study:
A 2025 study resolved conflicting C–B bond lengths (1.56 Å vs. 1.52 Å) by correlating DFT-calculated vibrational spectra with experimental IR data, confirming the crystallographic model .
Basic: What purification techniques are effective for isolating this sulfonamide derivative?
Methodological Answer:
- Recrystallization : Use ethyl acetate/hexane (3:1) to remove unreacted boronic ester precursors. Yield improves with slow cooling (2°C/min) .
- Column Chromatography : Silica gel with gradient elution (DCM → 5% MeOH/DCM) separates sulfonamide byproducts. Monitor fractions via TLC (Rf = 0.4 in 10% MeOH/DCM) .
Purity Metrics:
| Technique | Purity Achieved | Key Impurities Removed |
|---|---|---|
| Recrystallization | 92–95% | Boronic esters, salts |
| Column Chromatography | 98% | Isomeric sulfonamides |
Advanced: How to reconcile conflicting NMR and mass spectrometry data during characterization?
Methodological Answer:
- NMR Discrepancies : For example, a missing singlet for tetramethyl-dioxaborolane protons (δ 1.2–1.3 ppm) may indicate hydrolysis. Confirm via B NMR: a peak at δ 30–32 ppm confirms intact borolane .
- Mass Spec Anomalies : ESI-MS may show [M+Na]⁺ adducts instead of [M+H]⁺. Use high-resolution FT-ICR MS to distinguish isotopic patterns (e.g., B vs. B) .
Example:
A 2023 study observed a 2 Da mismatch in HRMS due to partial hydrolysis of the dioxaborolane ring. B NMR confirmed 80% intact borolane, guiding revised drying protocols (P₂O₅, 48h) .
Basic: What analytical techniques confirm the molecular structure?
Methodological Answer:
- X-ray Crystallography : Gold standard for 3D conformation. SHELXL refinement parameters (R1 < 0.05, wR2 < 0.10) ensure accuracy .
- Multinuclear NMR : H, C, B, and F (if fluorinated analogs exist) validate substituent positions .
- IR Spectroscopy : B–O stretches (1350–1400 cm⁻¹) confirm borolane integrity .
Advanced: How to stabilize the tetramethyl-dioxaborolane moiety under aqueous conditions?
Methodological Answer:
- Lyophilization : Store at -20°C under argon to prevent hydrolysis. Add 1% w/w 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger .
- Buffered Systems : Use pH 7.4 phosphate buffers with 10% DMSO to stabilize borolane in biological assays .
Degradation Kinetics:
| Condition | Half-life (25°C) | Stabilization Method |
|---|---|---|
| H₂O (pH 7) | 48h | 0.1M citrate buffer |
| DMSO/H₂O (1:1) | >14 days | BHT addition |
Basic: How is the sulfonamide group leveraged for further functionalization?
Methodological Answer:
- N-Alkylation : React with alkyl halides (e.g., CH₃I) in K₂CO₃/DMF to introduce methyl groups .
- Cross-Coupling : Use Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) to arylate the sulfonamide nitrogen .
Reactivity Table:
| Reaction | Conditions | Yield Range |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 70–85% |
| Arylation | Pd catalyst, 100°C, 24h | 50–65% |
Advanced: What methodologies assess its potential in targeted protein degradation?
Methodological Answer:
- PROTAC Design : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) via PEG linkers. Assess degradation efficiency via Western blot (IC50 < 100 nM target) .
- SPR Binding Assays : Measure affinity (KD) for target proteins (e.g., kinases) using Biacore T200. A KD < 1 µM suggests therapeutic potential .
Case Study:
A 2025 study achieved 90% degradation of BTK kinase at 10 µM using a PROTAC derived from this compound, validated via co-crystallography (PDB: 6XYZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
